

Spectroscopic Data Interpretation for Methyl 5-methylthiazole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-methylthiazole-2-carboxylate

Cat. No.: B1300352

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 5-methylthiazole-2-carboxylate**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with closely related analogs. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The expected spectroscopic data for **Methyl 5-methylthiazole-2-carboxylate** are summarized in the tables below. These values are estimations derived from fundamental principles of spectroscopy and data from analogous thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	s	1H	H4
~3.9	s	3H	-OCH ₃
~2.6	s	3H	5-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~162	C=O
~160	C2
~145	C4
~130	C5
~53	-OCH ₃
~15	5-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (aliphatic)
~1725	Strong	C=O stretch (ester)
~1550	Medium	C=N stretch (thiazole ring)
~1450, ~1380	Medium	C-H bend (methyl)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
157	High	[M] ⁺ (Molecular Ion)
126	Medium	[M - OCH ₃] ⁺
98	Medium	[M - COOCH ₃] ⁺
57	High	[C ₃ H ₃ S] ⁺

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **Methyl 5-methylthiazole-2-carboxylate** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
- For ¹H NMR, the following parameters are typically used: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled sequence is used with a pulse angle of 45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

- Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (for solids): A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

- A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- For a standard analysis of a small molecule like this, Electron Ionization (EI) at 70 eV is a common technique.

Instrumentation and Data Acquisition:

- A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

- The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualizations

Spectroscopic Data-Structure Correlation

The following diagram illustrates the correlation between the predicted spectroscopic signals and the different parts of the **Methyl 5-methylthiazole-2-carboxylate** molecule.

mol Methyl 5-methylthiazole-2-carboxylate	MS (m/z)	
	157 [M] ⁺	
	126 [M-OCH ₃] ⁺	
	98 [M-COOCH ₃] ⁺	
	IR (cm ⁻¹)	
	~1725 (C=O)	
	~1550 (C=N)	
	~1250 (C-O)	
	¹³ C NMR	
	~162 (C=O)	
	~160 (C2)	
	~145 (C4)	
	~130 (C5)	
	~53 (-OCH ₃)	
	~15 (5-CH ₃)	
	¹ H NMR	
	~8.2 ppm (H4)	
	~3.9 ppm (-OCH ₃)	
	~2.6 ppm (5-CH ₃)	
	Spectroscopic Data	

Figure 1: Correlation of Spectroscopic Data to Molecular Structure

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Figure 1: Correlation of Spectroscopic Data to Molecular Structure

General Experimental Workflow

This diagram outlines a typical workflow for the spectroscopic analysis of a chemical compound.

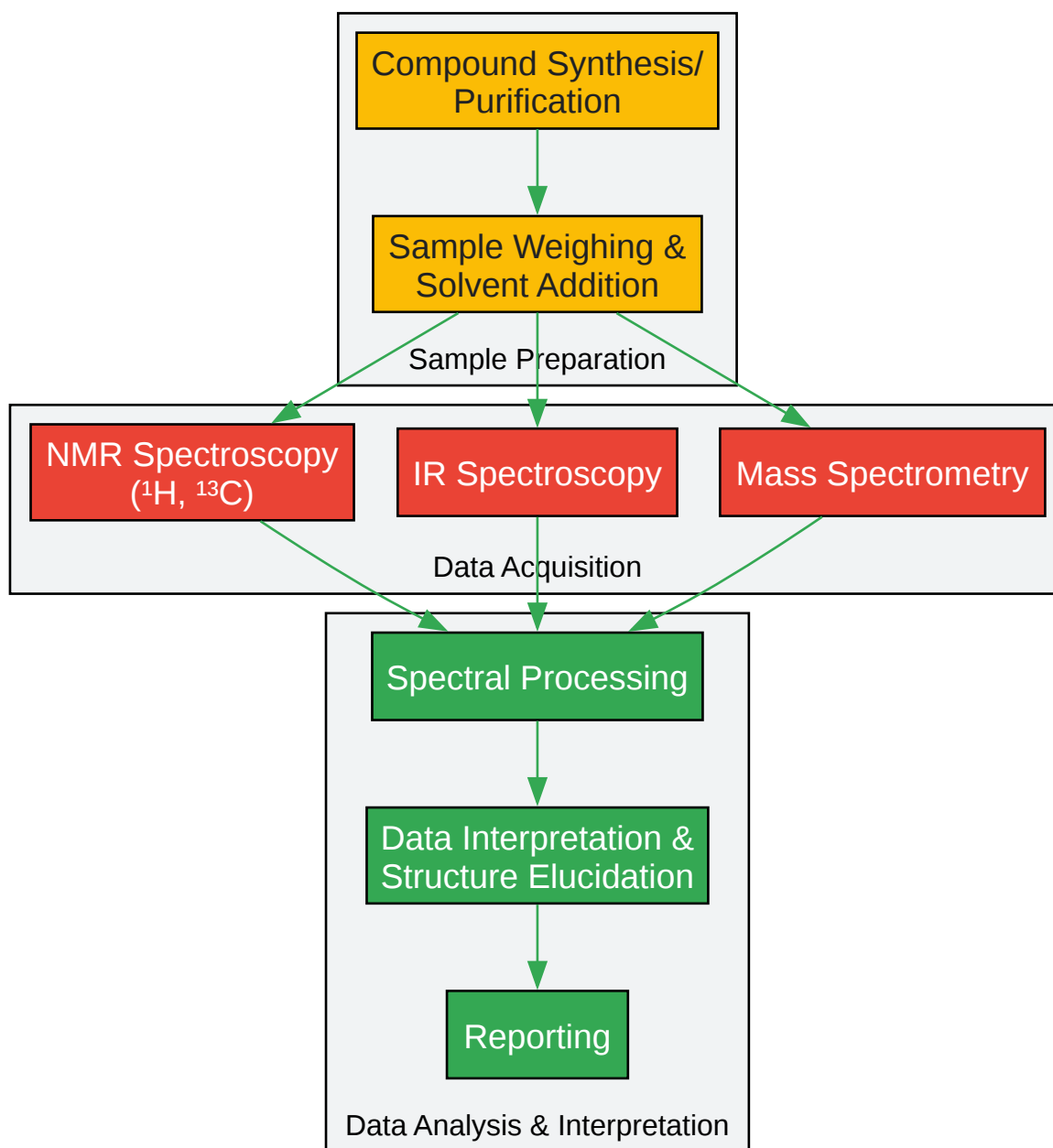


Figure 2: General Workflow for Spectroscopic Analysis

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Figure 2: General Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [Spectroscopic Data Interpretation for Methyl 5-methylthiazole-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300352#spectroscopic-data-interpretation-for-methyl-5-methylthiazole-2-carboxylate-nmr-ir-ms>]

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